molecular formula CH5NO4S B15314268 [(Methylamino)oxy]sulfonic acid

[(Methylamino)oxy]sulfonic acid

Cat. No.: B15314268
M. Wt: 127.12 g/mol
InChI Key: XGQGOFNBJBCQBX-UHFFFAOYSA-N
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Description

[(Methylamino)oxy]sulfonic acid is a chemical compound with the molecular formula CH5NO4S It contains a sulfonic acid group, a methylamino group, and an oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methylamino)oxy]sulfonic acid can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Methylamino)oxy]sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the oxy group in the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[(Methylamino)oxy]sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(Methylamino)oxy]sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the methylamino group may engage in hydrogen bonding and other interactions. These properties enable the compound to influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the methylamino and oxy groups.

    Sulfanilic acid: Contains a sulfonic acid group and an amino group, but differs in its overall structure and reactivity.

    Taurine: An amino sulfonic acid with biological significance, commonly found in animal tissues.

Uniqueness

[(Methylamino)oxy]sulfonic acid is unique due to the presence of both the methylamino and oxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

CH5NO4S

Molecular Weight

127.12 g/mol

IUPAC Name

methylamino hydrogen sulfate

InChI

InChI=1S/CH5NO4S/c1-2-6-7(3,4)5/h2H,1H3,(H,3,4,5)

InChI Key

XGQGOFNBJBCQBX-UHFFFAOYSA-N

Canonical SMILES

CNOS(=O)(=O)O

Origin of Product

United States

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